2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride
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Overview
Description
2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a fluorine atom on the phenyl ring and a sulfonyl fluoride group attached to an ethane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 4-fluorobenzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
4-Fluorobenzene+Ethane-1-sulfonyl chloride→2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents are used in the presence of catalysts like iron(III) chloride.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Products include sulfonic acids and sulfonates.
Electrophilic Aromatic Substitution: Products include halogenated and nitrated derivatives of the compound.
Scientific Research Applications
2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as an enzyme inhibitor, particularly for proteases and sulfatases.
Materials Science: It is used in the development of functional materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable adducts with amino acids such as serine, cysteine, and lysine in proteins. This reactivity makes it a potent inhibitor of enzymes that contain these amino acids in their active sites .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride
- 2-(4-Fluorophenyl)ethane-1-sulfonic acid
- 2-(4-Fluorophenyl)ethane-1-sulfonamide
Uniqueness
2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This reactivity is particularly advantageous in bioorthogonal chemistry, where selective and rapid reactions are required .
Properties
Molecular Formula |
C8H8F2O2S |
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Molecular Weight |
206.21 g/mol |
IUPAC Name |
2-(4-fluorophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H8F2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2 |
InChI Key |
JZCYOQPPELKJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)F)F |
Origin of Product |
United States |
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